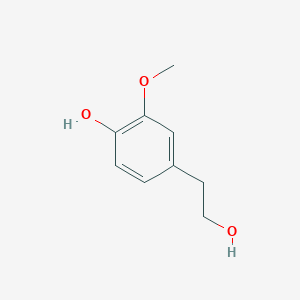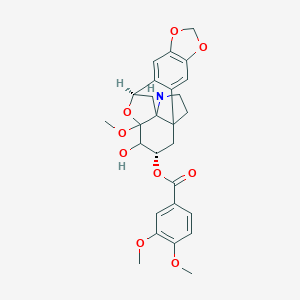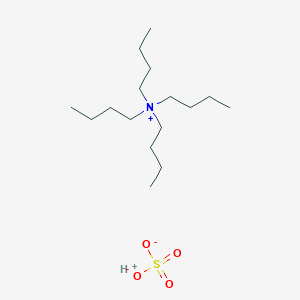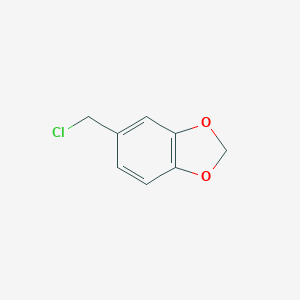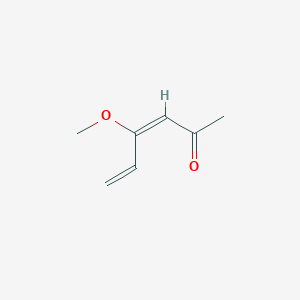
(3E)-4-methoxyhexa-3,5-dien-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-4-methoxyhexa-3,5-dien-2-one, also known as p-anisaldehyde, is a chemical compound widely used in various fields of research. It is a yellow liquid with a strong odor, commonly used as a flavoring agent in the food industry.
Mecanismo De Acción
The mechanism of action of (3E)-4-methoxyhexa-3,5-dien-2-one is not fully understood. However, it is believed that the compound exerts its antimicrobial and antifungal effects by disrupting the cell membrane of microorganisms. Additionally, (3E)-4-methoxyhexa-3,5-dien-2-one has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, suggesting that it may have anti-inflammatory properties.
Efectos Bioquímicos Y Fisiológicos
(3E)-4-methoxyhexa-3,5-dien-2-one has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that the compound has antimicrobial and antifungal properties against various microorganisms, including Candida albicans and Staphylococcus aureus. Additionally, (3E)-4-methoxyhexa-3,5-dien-2-one has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3E)-4-methoxyhexa-3,5-dien-2-one has several advantages for lab experiments. It is a readily available starting material for the synthesis of various compounds, and its synthesis method is relatively simple and efficient. Additionally, (3E)-4-methoxyhexa-3,5-dien-2-one exhibits a wide range of biochemical and physiological effects, making it a versatile compound for research. However, the compound has some limitations, including its strong odor and potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on (3E)-4-methoxyhexa-3,5-dien-2-one. One potential direction is the development of new compounds based on (3E)-4-methoxyhexa-3,5-dien-2-one, which may have improved antimicrobial, antifungal, and anti-inflammatory properties. Additionally, further studies are needed to fully understand the mechanism of action of (3E)-4-methoxyhexa-3,5-dien-2-one and its potential applications in drug development. Finally, more research is needed to explore the potential environmental impacts of (3E)-4-methoxyhexa-3,5-dien-2-one, particularly its potential toxicity to aquatic organisms.
In conclusion, (3E)-4-methoxyhexa-3,5-dien-2-one is a versatile chemical compound with potential applications in various fields of research. Its synthesis method is relatively simple, and it exhibits a wide range of biochemical and physiological effects. Further research is needed to fully understand its mechanism of action and potential applications in drug development.
Métodos De Síntesis
(3E)-4-methoxyhexa-3,5-dien-2-one can be synthesized by the reaction of anisole with crotonaldehyde. The reaction is catalyzed by a base, such as potassium hydroxide, and occurs through a Knoevenagel condensation reaction. The yield of the reaction is typically high, and the compound can be easily purified by distillation.
Aplicaciones Científicas De Investigación
(3E)-4-methoxyhexa-3,5-dien-2-one has been widely used in various fields of research, including organic chemistry, medicinal chemistry, and biochemistry. It is commonly used as a starting material for the synthesis of various compounds, such as heterocycles, which have potential applications in the pharmaceutical industry. Additionally, (3E)-4-methoxyhexa-3,5-dien-2-one has been shown to exhibit antimicrobial, antifungal, and anti-inflammatory properties, making it a promising candidate for drug development.
Propiedades
Número CAS |
140171-39-7 |
|---|---|
Nombre del producto |
(3E)-4-methoxyhexa-3,5-dien-2-one |
Fórmula molecular |
C7H10O2 |
Peso molecular |
126.15 g/mol |
Nombre IUPAC |
(3E)-4-methoxyhexa-3,5-dien-2-one |
InChI |
InChI=1S/C7H10O2/c1-4-7(9-3)5-6(2)8/h4-5H,1H2,2-3H3/b7-5+ |
Clave InChI |
HFNWTRLPTKAVEF-FNORWQNLSA-N |
SMILES isomérico |
CC(=O)/C=C(\C=C)/OC |
SMILES |
CC(=O)C=C(C=C)OC |
SMILES canónico |
CC(=O)C=C(C=C)OC |
Sinónimos |
3,5-Hexadien-2-one, 4-methoxy-, (E)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



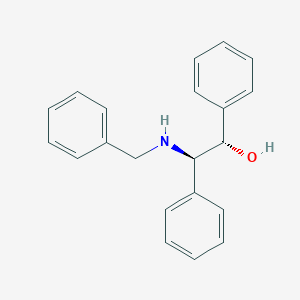
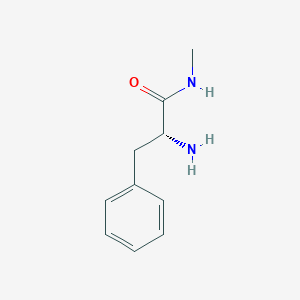
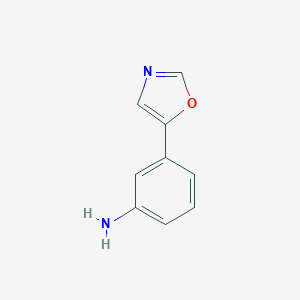
![[(2R,3S,4S,5R,6S)-6-[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenoxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B119969.png)
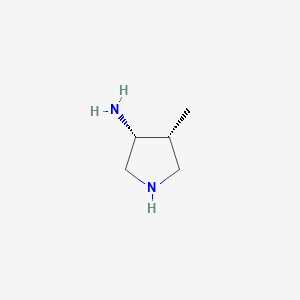
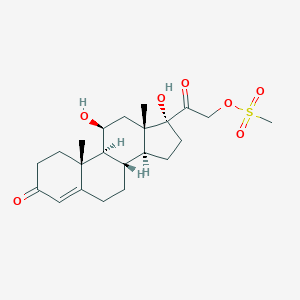
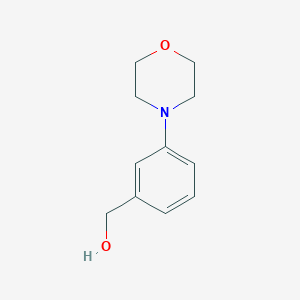
![2-[2-(Dimethylamino)ethyl]-1-indanone](/img/structure/B119977.png)
![N-[2-(5-methoxy-2-phenyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B119978.png)
